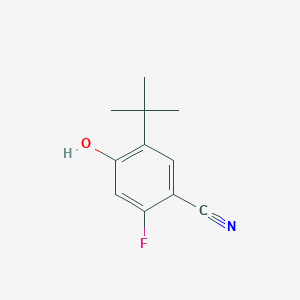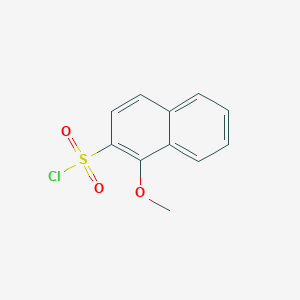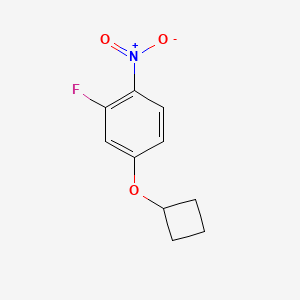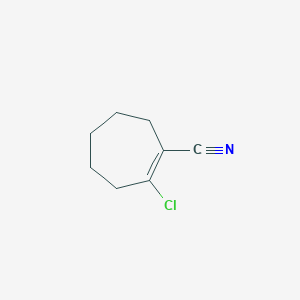
2-Chlorocyclohept-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocyclohept-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H10ClN. It is a chlorinated derivative of cycloheptene with a nitrile functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cycloheptene with trichlorophosphate in N,N-dimethylformamide, followed by treatment with hydroxylamine hydrochloride . The reaction conditions usually require cooling with ice and maintaining a temperature range of 45-55°C.
Industrial Production Methods
Industrial production methods for 2-Chlorocyclohept-1-ene-1-carbonitrile are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity, using bulk reagents and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorocyclohept-1-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Addition: Hydrogenation using palladium on carbon (Pd/C) can add hydrogen across the double bond.
Oxidation/Reduction: Lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products
Substitution: Products include azides or nitriles with different substituents.
Addition: Hydrogenated cycloheptane derivatives.
Oxidation/Reduction: Amines or carboxylic acids depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Chlorocyclohept-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with nitrile-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chlorocyclohept-1-ene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a ligand for metal ions, influencing catalytic processes. The chlorine atom and the double bond in the cycloheptene ring can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorocyclohex-1-ene-1-carbonitrile
- 2-Chlorocyclopent-1-ene-1-carbonitrile
- 2-Chlorocyclooct-1-ene-1-carbonitrile
Uniqueness
2-Chlorocyclohept-1-ene-1-carbonitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- or eight-membered ring analogs
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-chlorocycloheptene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c9-8-5-3-1-2-4-7(8)6-10/h1-5H2 |
InChI-Schlüssel |
YBKMBXGFGWMBHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(CC1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




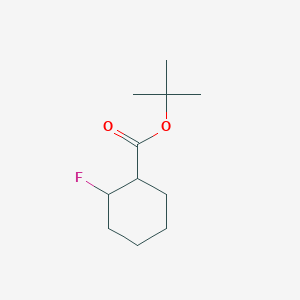
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
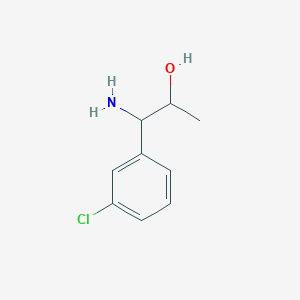
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
![(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)
![1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)

